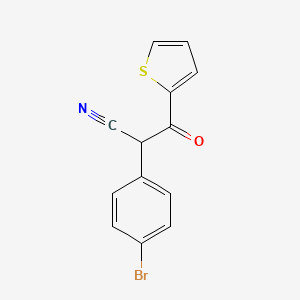

2-(4-Bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile

CAS No.: 561305-83-7

Cat. No.: VC6310436

Molecular Formula: C13H8BrNOS

Molecular Weight: 306.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 561305-83-7 |

|---|---|

| Molecular Formula | C13H8BrNOS |

| Molecular Weight | 306.18 |

| IUPAC Name | 2-(4-bromophenyl)-3-oxo-3-thiophen-2-ylpropanenitrile |

| Standard InChI | InChI=1S/C13H8BrNOS/c14-10-5-3-9(4-6-10)11(8-15)13(16)12-2-1-7-17-12/h1-7,11H |

| Standard InChI Key | HQTUQNVFGUYRQA-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(=O)C(C#N)C2=CC=C(C=C2)Br |

Introduction

Structural and Physicochemical Properties

The compound’s IUPAC name, 2-(4-bromophenyl)-3-oxo-3-thiophen-2-ylpropanenitrile, reflects its core architecture: a propanenitrile backbone substituted with a 4-bromophenyl group at position 2, a ketone at position 3, and a thiophen-2-yl moiety at position 3. Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| CAS Number | 561305-83-7 |

| Molecular Formula | C₁₃H₈BrNOS |

| Molecular Weight | 306.18 g/mol |

| SMILES | C1=CSC(=C1)C(=O)C(C#N)C2=CC=C(C=C2)Br |

| InChIKey | HQTUQNVFGUYRQA-UHFFFAOYSA-N |

| Topological Polar Surface Area | 76.6 Ų |

The presence of electron-withdrawing groups (bromine, nitrile, and ketone) confers distinct electronic properties, influencing reactivity and intermolecular interactions. The thiophene ring contributes aromaticity and potential π-π stacking capabilities, while the 4-bromophenyl group enhances hydrophobicity and may facilitate halogen bonding.

Synthesis and Reaction Pathways

The synthesis of 2-(4-bromophenyl)-3-oxo-3-(thiophen-2-yl)propanenitrile likely follows a Claisen-Schmidt condensation or Knoevenagel condensation strategy, analogous to methods used for related cyanochalcones . A plausible route involves:

-

Formation of the nitrile precursor: 4-Bromophenylacetonitrile reacts with a thiophene carbonyl derivative (e.g., thiophene-2-carbaldehyde) under basic conditions.

-

Condensation: Base-catalyzed deprotonation of the α-hydrogen in 4-bromophenylacetonitrile enables nucleophilic attack on the carbonyl carbon of the thiophene aldehyde, forming the α,β-unsaturated ketone backbone .

-

Purification: Crystallization or chromatographic separation yields the final product.

Docking studies on similar molecules suggest interactions with the colchicine binding site of tubulin and the zinc-containing active site of farnesyltransferase, highlighting dual-target potential .

Materials Science

The electron-deficient nitrile group and aromatic thiophene ring make this compound a candidate for:

-

Organic semiconductors: As a building block for conjugated polymers.

-

Luminescent materials: Via incorporation into metal-organic frameworks (MOFs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume